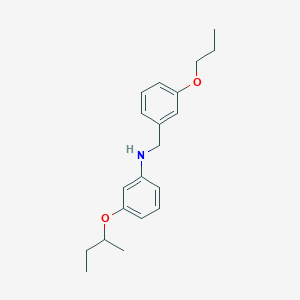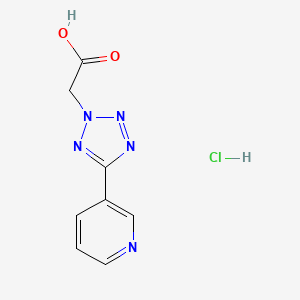
(5-Pyridin-3-YL-tetrazol-2-YL)-acetic acid hydrochloride
Descripción general
Descripción
“(5-Pyridin-3-YL-tetrazol-2-YL)-acetic acid hydrochloride” is a chemical compound with the molecular formula C8H8ClN5O2 . It is used for proteomics research .
Physical And Chemical Properties Analysis
“(5-Pyridin-3-YL-tetrazol-2-YL)-acetic acid hydrochloride” has a molecular weight of 241.64 g/mol . More detailed physical and chemical properties are not available in the current resources.
Aplicaciones Científicas De Investigación
Metal Ion Binding and Coordination Chemistry
(5-Pyridin-3-YL-tetrazol-2-YL)-acetic acid hydrochloride derivatives have been synthesized and utilized for constructing metal-binding sites. For instance, derivatives like (Pyrazol-1-yl)acetic acid and (pyridin-2-yl)acetic acid have been condensed with amino groups of peptides to generate derivatives that form ATCUN-like metal ion binding sites. These derivatives have shown potential in forming stable complexes with metals like copper(II), exhibiting specific geometric structures and properties (Boa et al., 2005). Additionally, coordination compounds derived from various tetrazole-containing carboxylic acids have been synthesized, demonstrating interesting structural characteristics and luminescent properties when combined with lanthanides such as neodymium (Zou et al., 2014).
Magnetic Properties and Crystal Engineering
The structural and magnetic properties of hydrochloride crystals based on similar tetrazole derivatives have been a subject of study. For example, the relationship between crystal-stacking structures and magnetic properties has been explored, revealing how molecular interactions and crystal architectures can influence magnetic susceptibilities and behaviors (Yong et al., 2013).
Biochemical Interactions and Antimicrobial Activity
Certain tetrazole derivatives have been investigated for their antimicrobial properties. For instance, arylidene-hydrazide derivatives of (5-pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid have been synthesized and tested for their in vitro antimycobacterial activity against strains of Mycobacterium tuberculosis and Mycobacterium avium, showing variable degrees of effectiveness (Mamolo et al., 2001).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(5-pyridin-3-yltetrazol-2-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2.ClH/c14-7(15)5-13-11-8(10-12-13)6-2-1-3-9-4-6;/h1-4H,5H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSMTOXBBQNMBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(N=N2)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Pyridin-3-YL-tetrazol-2-YL)-acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Ethyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide](/img/structure/B1451115.png)
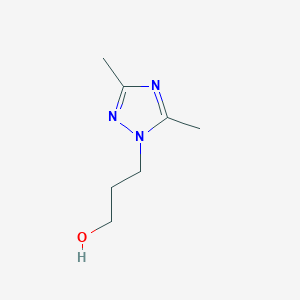
![4-[2-(4-Morpholinyl)ethoxy]-3-(trifluoromethyl)-phenylamine dihydrochloride](/img/structure/B1451119.png)
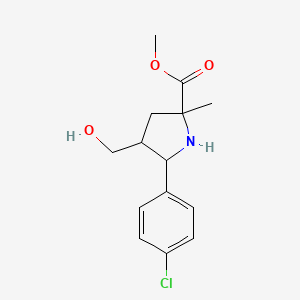
![N-[4-(Sec-butoxy)benzyl]-3-isopropoxyaniline](/img/structure/B1451122.png)
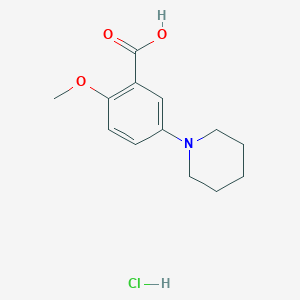

![4-{[(2-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride](/img/structure/B1451128.png)
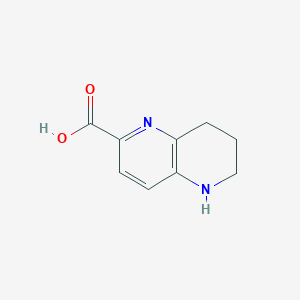

![N-Ethyl-3-[(1-phenylethyl)amino]propanamide](/img/structure/B1451133.png)

![2-Ethyl-6-methyl-N-[2-(4-methylphenoxy)butyl]-aniline](/img/structure/B1451135.png)
